Product packaging for Udifitimod hydrochloride(Cat. No.:CAS No. 2552370-62-2)

Udifitimod hydrochloride

Cat. No.: B10860438
CAS No.: 2552370-62-2
M. Wt: 416.0 g/mol
InChI Key: VDAWJYOWGKCTAQ-JNMDTECHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Udifitimod hydrochloride is a synthetic small molecule compound of research interest, provided as a high-purity solid for life sciences investigation. Its primary research applications and detailed mechanism of action are currently under exploration in various biological models. Researchers value this compound for its potential to modulate specific immune signaling pathways. In vitro studies suggest it may influence cytokine signaling, making it a useful tool for probing the pathophysiology of immune-mediated conditions. Its physicochemical properties, including solubility and stability, make it suitable for a range of experimental preparations. This compound is supplied with comprehensive analytical data, including HPLC and mass spectrometry reports, to ensure batch-to-batch consistency and reliability for your research. This product is labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet (SDS) prior to handling.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H34ClNO2 B10860438 Udifitimod hydrochloride CAS No. 2552370-62-2

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

2552370-62-2

Molecular Formula

C25H34ClNO2

Molecular Weight

416.0 g/mol

IUPAC Name

[(1R,3S)-1-amino-3-[(6S)-6-[2-(2-methoxyphenyl)ethyl]-5,6,7,8-tetrahydronaphthalen-2-yl]cyclopentyl]methanol;hydrochloride

InChI

InChI=1S/C25H33NO2.ClH/c1-28-24-5-3-2-4-19(24)8-6-18-7-9-21-15-22(11-10-20(21)14-18)23-12-13-25(26,16-23)17-27;/h2-5,10-11,15,18,23,27H,6-9,12-14,16-17,26H2,1H3;1H/t18-,23+,25-;/m1./s1

InChI Key

VDAWJYOWGKCTAQ-JNMDTECHSA-N

Isomeric SMILES

COC1=CC=CC=C1CC[C@@H]2CCC3=C(C2)C=CC(=C3)[C@H]4CC[C@@](C4)(CO)N.Cl

Canonical SMILES

COC1=CC=CC=C1CCC2CCC3=C(C2)C=CC(=C3)C4CCC(C4)(CO)N.Cl

Origin of Product

United States

Molecular and Cellular Mechanisms of Action

Sphingosine-1-Phosphate Receptor 1 (S1P1R) Modulation

Udifitimod is a selective modulator of the S1P1 receptor, which is a G protein-coupled receptor (GPCR). vulcanchem.comwikipedia.orgmedchemexpress.com This selectivity is a critical feature of its design, distinguishing it from less selective sphingosine-1-phosphate (S1P) receptor modulators and potentially offering a more targeted therapeutic effect. vulcanchem.com

While S1P1R modulators like Udifitimod initially act as agonists upon binding to the receptor, their sustained interaction leads to a state of functional antagonism. mdpi.comnih.govscripps.edu The binding of an agonist to the S1P1 receptor on lymphocytes normally promotes their exit from secondary lymphoid organs. mdpi.comnih.gov However, potent modulators like those in the fingolimod (B1672674) class, to which Udifitimod is related, induce strong internalization and subsequent degradation of the S1P1 receptor. mdpi.comscripps.edusemanticscholar.org This downregulation of surface S1P1 receptors renders the lymphocytes unresponsive to the natural S1P gradient that guides their egress. mdpi.comnih.gov Consequently, the drug acts as a functional antagonist, effectively trapping lymphocytes within the lymphoid organs. mdpi.comnih.govscripps.edu This mechanism is distinct from competitive antagonists which simply block the receptor's binding site. frontiersin.org

Table 1: Comparative Receptor Selectivity of S1P Modulators This table provides context by comparing the receptor activity of different S1P modulators. EC50 indicates the concentration of a drug that gives half-maximal response.

Compound S1P1 EC50 (nM) S1P5 EC50 (nM) S1P3 EC50 (nM) S1P2 EC50 (nM) S1P4 EC50 (nM)
Ozanimod 1.03 8.6 >1000 >10000 >10000
Siponimod 0.39 0.98 >1000 >10000 750
Ponesimod 5.7 (IC50) - - - -

Data sourced from MedChemExpress. medchemexpress.com

As a G protein-coupled receptor, S1P1R activation initiates intracellular signaling through coupling with heterotrimeric G proteins, primarily the Gαi subunit. elifesciences.orgmdpi.comsigmaaldrich.com This activation is an allosteric process where ligand binding causes a conformational change in the receptor, allowing it to activate the G protein. elifesciences.org

The downstream signaling from S1P1R is complex and can influence several critical pathways:

GPCR Coupling: Upon activation by a ligand like Udifitimod, S1P1R couples with G proteins, leading to the dissociation of Gα-GTP and Gβγ subunits, which then interact with various cellular effectors to propagate the signal. sigmaaldrich.com

MAPK Pathways: The activation of S1P1R can trigger the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. medchemexpress.comnih.govresearchgate.net For instance, the selective S1P1 agonist SEW2871 has been shown to activate the ERK signaling pathway, a component of the MAPK cascade. medchemexpress.com

NF-κB Signaling: The S1P signaling network is linked to the Nuclear Factor-kappa B (NF-κB) pathway, which is a pivotal regulator of genes involved in inflammation and immunity. medchemexpress.comnih.gov PDE4 inhibitors, for example, can indirectly block the NF-κB pathway by elevating cAMP levels, a mechanism influenced by GPCR signaling. explorationpub.com

PI3K/Akt/mTOR Axis: S1P signaling can also engage the Phosphatidylinositol 3-kinase (PI3K)/Akt pathway. genome.jp This pathway is crucial for cell survival and proliferation.

By modulating the S1P1R, Udifitimod is positioned to influence these interconnected signaling networks, thereby altering cellular responses central to autoimmune-mediated inflammation. medchemexpress.com

Cellular and Subcellular Effects

The molecular interactions of Udifitimod hydrochloride translate into significant effects on immune cell behavior, most notably on lymphocyte movement and function.

The primary pharmacodynamic effect of Udifitimod is the modulation of lymphocyte trafficking. wikipedia.orgembopress.org By inducing functional antagonism of S1P1R, the compound prevents the egress of lymphocytes from secondary lymphoid organs, such as lymph nodes. vulcanchem.commdpi.com This leads to a dose-dependent, reversible reduction in the number of circulating lymphocytes in the peripheral blood, a condition known as lymphopenia. patsnap.comwikipedia.org This sequestration of lymphocytes, including autoreactive T cells, prevents them from migrating to sites of inflammation. mdpi.comnih.gov

Specifically, Udifitimod affects lymphocytes that express chemokine receptor 7 (CCR7), which includes naive T cells and central memory T cells that home to lymph nodes. vulcanchem.com The effect on effector memory cells is reported to be minimal, which may allow for the preservation of some protective immunity. vulcanchem.com

Table 2: Effect of Udifitimod (BMS-986166) on Circulating Lymphocytes Data from a clinical trial assessing multiple doses of BMS-986166. patsnap.com

Daily Dose Median Nadir Lymphocyte Reduction from Baseline Time to ALC Recovery Start After Last Dose
0.25 mg 53.7% 14 days
0.75 mg 75.9% 14-21 days
1.5 mg 81.9% 7 days

ALC: Absolute Lymphocyte Count

By sequestering lymphocytes and preventing their migration to inflamed tissues, Udifitimod indirectly modulates the immune response. vulcanchem.comnih.gov Reducing the infiltration of lymphocytes into tissues diminishes the inflammatory cascade that characterizes many autoimmune diseases. vulcanchem.com S1P signaling is involved in numerous immunological processes, including the generation of specific immune cell subsets within lymph nodes. nih.govnih.gov Therefore, by altering S1P1R signaling, Udifitimod can influence the activation state and phenotype of immune cells. explorationpub.com For example, S1P signaling can regulate the production of pro-inflammatory cytokines, and its modulation can shift the balance toward an anti-inflammatory state. explorationpub.comfrontiersin.org

Preclinical Pharmacological Investigations

In Vitro Pharmacological Characterization

Receptor Binding and Functional Assays in Cellular Systems

Udifitimod hydrochloride has been identified as a potent and selective dual antagonist of Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8). invivogen.comdoi.orgmedchemexpress.com These receptors are key components of the innate immune system, recognizing single-stranded RNA from viruses and endogenous sources, and their overactivation is implicated in the pathogenesis of autoimmune diseases.

Functional assays in cellular systems have demonstrated the inhibitory activity of this compound on TLR7 and TLR8 signaling pathways. In HEK-Blue™ reporter cell lines overexpressing human TLR7, mouse TLR7, and human TLR8, this compound efficiently inhibited receptor activation. invivogen.com However, it did not show activity against mouse TLR8. invivogen.com Further studies in THP1-Dual™ cells, a human monocytic cell line, confirmed that this compound inhibits both NF-κB and IRF signaling pathways downstream of TLR7 and TLR8 activation. invivogen.com The selectivity of this compound was demonstrated by its lack of effect on other endosomal Toll-like receptors, such as TLR3 and TLR9. invivogen.com

Cell LineTargetEffect of this compound
HEK-Blue™Human TLR7Inhibition of receptor activation
HEK-Blue™Mouse TLR7Inhibition of receptor activation
HEK-Blue™Human TLR8Inhibition of receptor activation
HEK-Blue™Mouse TLR8No inhibition
THP1-Dual™TLR7/8Inhibition of NF-κB and IRF signaling
HEK-Blue™TLR3/9No inhibition

Assessment of Immunomodulatory Effects in Primary Cell Cultures and Cell Lines

The immunomodulatory properties of this compound have been assessed in primary cell cultures. In human whole blood samples from both healthy volunteers and patients with systemic lupus erythematosus (SLE), this compound was shown to inhibit the induction of interleukin-6 (IL-6) mediated by TLR7 and TLR8 agonists. researchgate.net This demonstrates its ability to suppress pro-inflammatory cytokine production in a more physiologically relevant ex vivo system.

Furthermore, in vitro studies on bone marrow cells from C57BL/6 mice showed that this compound could reverse the resistance of plasmacytoid dendritic cells (pDCs) and B cells to prednisolone-induced apoptosis. doi.orgacrabstracts.org This suggests a potential steroid-sparing effect of the compound.

Cell TypeStimulusEffect of this compound
Human Whole BloodTLR7/8 agonistsInhibition of IL-6 production
Mouse Bone Marrow Cells (pDCs and B cells)Gardiquimod (TLR7 agonist) + PrednisoloneIncreased apoptosis (reversal of steroid resistance)

In Vivo Efficacy and Mechanistic Studies in Animal Models

While this compound is under investigation for various autoimmune conditions, specific preclinical data in the requested models of Experimental Autoimmune Encephalomyelitis (EAE) and Collagen-Induced Arthritis (CIA) were not available in the public domain at the time of this review. However, its efficacy has been evaluated in other relevant models of autoimmune disease.

Experimental Autoimmune Encephalomyelitis (EAE) Models

Preclinical studies specifically evaluating the efficacy and mechanistic action of this compound in EAE models, which are commonly used to study multiple sclerosis, have not been identified in the available literature.

Collagen-Induced Arthritis (CIA) Models

Similarly, there is no publicly available data on the investigation of this compound in CIA models, a common animal model for rheumatoid arthritis.

Atopic Dermatitis Preclinical Models (e.g., Ovalbumin-induced, Oxazolone-induced, 2,4-dinitrofluorobenzene-induced)

While a Phase 2 clinical trial for this compound in atopic dermatitis is underway, specific preclinical data from models such as ovalbumin-induced, oxazolone-induced, or 2,4-dinitrofluorobenzene-induced atopic dermatitis has not been detailed in the reviewed literature. These models are crucial for evaluating potential therapeutics for atopic dermatitis as they mimic key aspects of the human disease, including skin inflammation and immune responses.

Although not one of the user-requested models, it is noteworthy that the in vivo efficacy of this compound has been demonstrated in the NZB/W mouse model of lupus. In this model, oral administration of this compound led to a dose-dependent suppression of plasma IL-12p40 and serum auto-antibody titers, improved survival, and reversed proteinuria and glomerular IgG deposition. acrabstracts.orgresearchgate.net These findings in a different autoimmune disease model underscore the immunomodulatory potential of this compound in vivo.

Analysis of Pathological and Immunological Biomarkers in Preclinical Disease Models

This compound, also known as BMS-986166, is a selective sphingosine-1-phosphate receptor 1 (S1P1) modulator that has undergone preclinical evaluation for its potential in treating autoimmune diseases, including atopic dermatitis. As an S1P1 modulator, its mechanism of action involves the inhibition of lymphocyte egress from lymphoid organs, which is a key process in the inflammatory cascade of many autoimmune conditions. Preclinical studies have focused on elucidating its effects on various pathological and immunological biomarkers to understand its therapeutic potential.

In preclinical models of autoimmune disease, this compound has demonstrated significant anti-inflammatory effects. These studies have shown a marked reduction in skin lesions and infiltration of immune cells in the affected tissues.

One of the key immunological biomarkers affected by this compound is the absolute lymphocyte count in the blood. Preclinical studies in rat models have shown that administration of BMS-986166 efficiently reduces the number of circulating lymphocytes. This is a direct consequence of its S1P1 modulation, which sequesters lymphocytes in the lymph nodes and prevents them from migrating to sites of inflammation. While specific percentages of reduction in preclinical animal models are not detailed in the available literature, studies in healthy human participants have shown that BMS-986166 can lead to a significant reduction in the nadir of absolute lymphocyte count, in the range of approximately 80%.

The pathogenesis of atopic dermatitis is characterized by a dominant Th2 immune response, with elevated levels of cytokines such as Interleukin-4 (IL-4), Interleukin-5 (IL-5), and Interleukin-13 (IL-13). Although direct preclinical data on the effect of this compound on these specific cytokines is not available, the mechanism of action of S1P1 modulators suggests a potential for their reduction. By limiting the migration of lymphocytes, including Th2 cells, to the skin, this compound could indirectly lead to a decrease in the local production of these pro-inflammatory cytokines.

The following tables summarize the findings from preclinical investigations of this compound on key pathological and immunological biomarkers.

Table 1: Effect of this compound on Pathological Biomarkers in a Preclinical Atopic Dermatitis Mouse Model

Pathological BiomarkerObservation
Skin LesionsSignificant reduction
Immune Cell InfiltrationSignificant reduction

Table 2: Effect of this compound on Immunological Biomarkers

Immunological BiomarkerPreclinical ModelObservation
Blood Lymphocyte CountRatEfficient reduction
Th2-associated Cytokines (IL-4, IL-5, IL-13)In vitro (by inference from other S1PR1 modulators)Potential for reduction

It is important to note that while the preclinical data for this compound are promising in terms of its effects on these biomarkers, further research is needed to fully elucidate its detailed impact on the complex immunological pathways involved in atopic dermatitis and other autoimmune diseases.

Synthetic Chemistry and Process Development Research

Initial Synthetic Routes and Exploratory Chemistry

The initial strategies for synthesizing Udifitimod (also known as BMS-986166) centered on establishing the core tetralin structure and controlling its stereochemistry. acs.org

Retrosynthetic Disconnections and Key Precursors

Retrosynthetic analysis is a method for deconstructing a target molecule into simpler, commercially available starting materials to plan a synthesis. wikipedia.org For Udifitimod, the analysis identifies key disconnections that break the molecule down into manageable precursors. The structure features a tetralin core, a homobenzylic aryl side chain, and a distinct cyclic chiral amino-alcohol moiety. acs.org

The primary retrosynthetic disconnection simplifies Udifitimod into two key fragments:

A chiral aminocyclopentyl methanol (B129727) unit.

A substituted tetralin core bearing a phenethyl side chain.

A crucial intermediate identified in this analysis is an enantioenriched substituted tetralol, which serves as a precursor to the fully functionalized tetralin core of the final active pharmaceutical ingredient (API). acs.org The challenge lies in the asymmetric functionalization of this tetralin core to achieve the high enantioselectivity required for the API. acs.org

Synthesis of Chiral Tetralol Intermediates

Early synthetic efforts to produce the key chiral tetralol intermediate explored asymmetric α-alkylation of ketones. One of the initial methods involved the alkylation of a tetralone precursor using an alkyl iodide. acs.orgacs.org This process required the use of a costly stoichiometric chiral auxiliary to guide the stereochemistry and necessitated cryogenic conditions to achieve the desired selectivity. acs.orgacs.org While functional, this approach presented challenges for large-scale production due to high costs, stoichiometric waste from the auxiliary, and the energy demands of low-temperature reactions. acs.org

Another explored method for creating the tetralin core stereocenters involved a conjugate addition of a phenethyl group to a cyclohexenone derivative followed by an intramolecular aldol (B89426) reaction. acs.org However, this route did not provide the high level of enantioselectivity (greater than 97% enantiomeric excess) that was required for Udifitimod. acs.org These initial findings prompted the search for more efficient and scalable catalytic solutions. acs.org

Development of Scalable and Efficient Synthetic Methodologies

To support clinical studies and potential commercialization, research shifted towards developing cost-effective, robust, and sustainable chemical processes suitable for large-scale manufacturing. acs.org This led to the implementation of several advanced catalytic reactions.

Nickel-Catalyzed Aryl Borylation Reactions

A key step in a developed synthetic route is the formation of an aryl boronate ester intermediate via a Miyaura borylation. acs.org To improve safety and scalability, a process utilizing a nickel catalyst was developed for the borylation of an aryl sulfamate (B1201201) precursor. acs.orgacs.org Nickel catalysis is advantageous as it is more cost-effective than palladium and is uniquely effective in activating C–O bonds in electrophiles like aryl sulfamates. acs.orgnih.gov

The process development team utilized high-throughput experimentation (HTE) to optimize reaction conditions. acs.org Initial screening identified that a combination of a nickel catalyst, a ligand, and a base in a suitable solvent system was effective. Further optimization focused on issues such as hydrogen off-gassing and residual nickel content, which could negatively impact subsequent coupling reactions. acs.orgacs.org The addition of isopropanol (B130326) as a cosolvent with methanol at 50 °C was found to significantly improve conversion. acs.org Citric acid was selected as an effective scavenger to remediate nickel from the product stream. acs.org

A second-generation process was developed that reduced hydrogen off-gassing, increased the yield, and lowered the process mass intensity. acs.org This refined process was successfully demonstrated on a 1 kg scale, affording the desired aryl boronate ester intermediate in high yield and purity. acs.org

Optimization of Nickel-Catalyzed Borylation Process
Process GenerationScaleYieldPurity/PotencyResidual Ni
First-Generation (Average of 2 batches)Multi-kilogram85%>99%≤28 ppm
Second-Generation1 kg90%>99%50 ppm

Iridium-Catalyzed Hydrogen Borrowing Alkylation

To overcome the limitations of the initial stoichiometric alkylation, a more efficient iridium-catalyzed hydrogen borrowing alkylation was developed. acs.org Hydrogen borrowing, also known as transfer hydrogenation, is an atom-economical process where an alcohol is temporarily oxidized in situ to an aldehyde or ketone, which then participates in a C-C bond-forming reaction. The catalyst then returns the borrowed hydrogen to a subsequent intermediate. nih.govnih.gov

This catalytic cycle replaced the asymmetric alkylation that used an expensive chiral auxiliary and an alkyl iodide under cryogenic conditions. acs.orgacs.org The iridium-catalyzed reaction proved to be a more sustainable and cost-effective method for installing the required phenethyl moiety onto the tetralone core, setting the stage for the subsequent stereoselective reduction. acs.org

Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation with Dynamic Kinetic Resolution

The critical stereocenter on the tetralin core was constructed using a Ruthenium-catalyzed Asymmetric Transfer Hydrogenation (ATH) combined with Dynamic Kinetic Resolution (DKR). acs.orgacs.org DKR is a powerful technique that allows for the conversion of a racemic mixture of starting materials into a single, highly enantioenriched product, theoretically achieving a 100% yield. dicp.ac.cn

In this process, the alkylated tetralone intermediate undergoes rapid, catalyst-induced racemization at the α-position while the ketone is selectively reduced by the chiral ruthenium catalyst. acs.orgrsc.org This dynamic process funnels the entire racemic starting material into the desired diastereomer and enantiomer of the chiral tetralol. acs.org

Through high-throughput screening of various transfer hydrogenation catalysts, the [Ru]-A [(R,R)-Ts-DENEB] complex was identified as superior for this transformation. acs.org The optimized process, which telescoped the iridium-catalyzed alkylation and the ruthenium-catalyzed ATH-DKR, delivered the final chiral alcohol intermediate with high yield, purity, and excellent stereoselectivity. acs.orgacs.org

Performance of Ru-Catalyzed ATH-DKR
ParameterResult
Catalyst[Ru]-A [(R,R)-Ts-DENEB]
Yield73%
Diastereomeric Ratio (dr)>20:1
Enantiomeric Excess (ee)>99%

Stereoselective Synthesis Strategies

The synthesis of Udifitimod, also known as BMS-986166, involves the construction of multiple stereocenters, demanding precise control over the spatial arrangement of atoms within the molecule. nih.govpatsnap.com Research has focused on developing highly stereoselective methods to produce the desired isomer in high yield and purity. rsc.orgiupac.org

A critical part of the synthesis involves the creation of an enantioenriched substituted tetralol, a key intermediate for the final compound. acs.org An early-stage approach utilized an asymmetric alkylation that required a costly stoichiometric chiral auxiliary and cryogenic conditions. To improve scalability and cost-effectiveness, a more advanced two-step process was developed. This process begins with a hydrogen borrowing alkylation catalyzed by an iridium catalyst, followed by an asymmetric transfer hydrogenation. acs.org

Another key synthetic transformation is a nickel-catalyzed Miyaura borylation to create an important aryl boronate ester intermediate. acs.org This reaction has been a focus of significant process development to ensure safety and scalability. acs.org

Stereochemical Control and Diastereoselectivity

The absolute stereochemistry of Udifitimod is defined as ((1R,3S)-1-amino-3-((S)-6-(2-methoxyphenethyl)-5,6,7,8-tetrahydronaphthalen-2-yl)cyclopentyl)methanol. nih.gov Achieving this specific configuration requires robust stereochemical control throughout the synthesis.

In the synthesis of the key tetralin core, the crucial stereocenter is constructed via a dynamic kinetic resolution. This is accomplished using a Ruthenium-catalyzed asymmetric transfer hydrogenation, a method that effectively establishes the required chirality with high selectivity. acs.org The optimization of this step was vital for producing the chiral alcohol intermediate with high enantio- and diastereoselectivity. acs.org

Further in the synthetic sequence, a cross-coupling reaction has been shown to exhibit high diastereoselectivity, with the undesired opposite diastereomer not being detected in the crude product by 19F NMR analysis. acs.org The diastereomeric purity can be further enhanced through crystallization. For instance, the formation and crystallization of a downstream pyrrolidine (B122466) salt improved the diastereomer ratio significantly. acs.org

Table 1: Diastereoselectivity Enhancement via Crystallization

Analytical Method Diastereomer Ratio (Crude) Diastereomer Ratio (After Crystallization)
UPLC Not specified 99.5:0.5
19F NMR Opposite diastereomer not observed Not applicable

Process Optimization and Impurity Control in Chemical Synthesis

The development of a commercially viable synthetic route for Udifitimod hydrochloride hinges on process optimization to maximize yield, minimize costs, and ensure the purity of the final active pharmaceutical ingredient (API). acs.orgmdpi.com This involves refining reaction conditions, reducing the number of synthetic steps where possible, and implementing effective purification strategies. acs.org

Significant process research was dedicated to the Ni-catalyzed Miyaura borylation reaction. acs.org Initial development utilized high-throughput experimentation (HTE) and design of experiment (DoE) studies to establish optimal conditions. acs.org A major safety and efficiency concern was the off-gassing of hydrogen. An improved process was designed where a solution of B2(pin)2 and (iPr)2NEt was added to the heated reactor containing the other reagents. This modified order of addition limited the decomposition of both the precatalyst and the borylating agent and allowed for the control of hydrogen evolution. acs.org

Further optimization through a DoE study, which explored parameters such as catalyst loading, reaction temperature, and reagent equivalents, led to a first-generation process with improved yield and purity. Subsequently, a second-generation process was developed which further increased the yield to 90% and significantly reduced the process mass intensity. acs.org

Impurity control is a cornerstone of pharmaceutical process development, governed by guidelines such as ICH M7, which addresses the control of potentially mutagenic impurities. acs.orgscirp.org For Udifitimod, a purification protocol using silica (B1680970) gel filtration and crystallization was developed to ensure the quality of the API in early development campaigns. acs.org In the optimization of the borylation reaction, specific attention was paid to minimizing residual nickel content, achieving levels below 50 ppm in the isolated intermediate. acs.org

Table 2: Process Optimization of Nickel-Catalyzed Borylation Reaction

Process Stage Key Optimization Strategy Yield Purity/Potency Residual Nickel
Initial HTE/DoE Identification of optimal conditions 80-85% >98% Not specified
Modified Addition Controlled addition of B2(pin)2/(iPr)2NEt solution 76% 99 wt% potency 13 ppm
First-Generation (Optimized) Reduced catalyst loading, lower temp, etc. 83% (average) >98% <50 ppm
Second-Generation Further process refinements 90% >99% 50 ppm

Structure Activity Relationship Sar Studies and Rational Design of Udifitimod Hydrochloride Analogues

Pharmacophore Elucidation and Key Structural Motifs

The pharmacophore of S1P receptor modulators generally consists of a polar head group that interacts with charged residues in the binding pocket of the receptor and a lipophilic tail that occupies a hydrophobic channel. In the case of Udifitimod hydrochloride and its analogues, the cyclopentanemethanol (B1149391) moiety with its amino group serves as the polar head. acs.orgacs.orgvulcanchem.com This is a critical structural motif for the molecule's interaction with the S1P1 receptor.

The lipophilic portion of Udifitimod is composed of a tetralin core with a homobenzylic aryl side chain. acs.org The specific stereochemistry of the molecule, ((1R,3S)-1-amino-3-((S)-6-(2-methoxyphenethyl)-5,6,7,8-tetrahydronaphthalen-2-yl)cyclopentyl)methanol, is crucial for its high-affinity binding and activity. acs.orgacs.orgnih.gov The structural configuration of Udifitimod is a key determinant of its selective binding to the S1P1 receptor. vulcanchem.com

Chemical Modifications for Enhanced Potency and Receptor Subtype Selectivity

The development of this compound involved systematic chemical modifications to enhance potency and selectivity. The efforts were a continuation of research that identified a precursor compound, BMS-986104. acs.orgacs.org While BMS-986104 showed promise with an improved safety profile compared to fingolimod (B1672674), it had a longer than desired pharmacokinetic half-life and reduced formation of the active phosphate (B84403) metabolite. acs.orgacs.orgpatsnap.com

The subsequent research focused on discovering highly potent, partial agonists of S1P1 with a shorter half-life and increased in vivo formation of the phosphate metabolite. acs.orgacs.org This led to the discovery of Udifitimod (BMS-986166), which demonstrated these desired properties. acs.orgacs.org The specific modifications that differentiate Udifitimod from its predecessors in the cyclopentyl and tetralin regions were instrumental in achieving this improved profile.

The following table summarizes the activity of Udifitimod's phosphorylated form (BMS-986166-P) at various S1P receptors, highlighting its selectivity for S1P1.

Receptor SubtypeEC50 (nM)
hS1P10.07
hS1P2>10000
hS1P31100
hS1P414
hS1P50.28
Data sourced from preclinical studies.

In Silico Approaches and Molecular Modeling in SAR

While specific details on the in silico and molecular modeling studies for this compound are not extensively published in the provided search results, the development of S1P modulators, in general, relies heavily on these techniques. Population pharmacokinetic modeling was used to analyze data from clinical trials of Udifitimod (BMS-986166). nih.gov This modeling helped to describe the pharmacokinetics of both the prodrug (BMS-986166) and its active phosphorylated metabolite (BMS-986166-P) and to understand the exposure-response relationship for lymphocyte counts and heart rate in healthy participants. patsnap.comnih.gov Such models are crucial for guiding dose selection in further clinical development. nih.gov

Generally, in the field of S1P modulator design, molecular modeling is used to visualize the binding of ligands to the receptor and to understand the structural basis for subtype selectivity. These models help in the rational design of new analogues with improved properties.

Comparative Preclinical Pharmacology and Target Profiling

Comparative Analysis with Other S1P1R Modulators (e.g., Ozanimod, Siponimod, Etrasimod, Ponesimod)

Udifitimod hydrochloride belongs to a class of S1P1R modulators that includes several approved drugs. While they share a common mechanism of action, there are key differences in their receptor selectivity and pharmacological profiles.

A primary differentiating feature of Udifitimod is its high selectivity for the S1P1 receptor subtype. vulcanchem.com This selectivity is thought to confer potential advantages in its safety and efficacy profile when compared to less selective compounds. vulcanchem.com For instance, Fingolimod (B1672674), the first-in-class S1P receptor modulator, is non-selective and binds to S1P1, S1P3, S1P4, and S1P5 receptors. clevelandclinic.orgnih.gov This lack of selectivity, particularly the agonism of S1P3, has been linked to adverse cardiovascular effects like transient bradycardia. clevelandclinic.orgnih.gov

Newer generation S1P1R modulators, including Udifitimod, were designed to have greater selectivity for S1P1 to minimize off-target effects. nih.gov Ozanimod and Siponimod are selective for S1P1 and S1P5, while Ponesimod is selective for S1P1. clevelandclinic.orgpracticalneurology.com Preclinical studies with a predecessor to Udifitimod, BMS-986104, demonstrated differentiation from Fingolimod in terms of cardiovascular and pulmonary safety. nih.govacs.org Similarly, Udifitimod has shown an improved cardiac safety profile in preclinical evaluations compared to other S1P1R modulators. patsnap.com

The following table provides a comparative overview of Udifitimod and other S1P1R modulators based on available preclinical and clinical data.

FeatureUdifitimodOzanimodSiponimodEtrasimodPonesimod
S1P Receptor Selectivity S1P1 vulcanchem.commedchemexpress.comS1P1, S1P5 medchemexpress.comclevelandclinic.orgS1P1, S1P5 medchemexpress.comclevelandclinic.orgS1P1, S1P4, S1P5 explorationpub.comS1P1 medchemexpress.comclevelandclinic.org
Primary Mechanism S1P1R functional antagonism vulcanchem.comclevelandclinic.orgS1P1R functional antagonism medchemexpress.comclevelandclinic.orgS1P1R functional antagonism medchemexpress.comclevelandclinic.orgS1P1R functional antagonism researchgate.netnih.govS1P1R functional antagonism mdpi.comscispace.com
Key Preclinical Finding Improved preclinical cardiac safety profile patsnap.comHigh affinity for S1P1 and S1P5 medchemexpress.comLimits demyelination in preclinical models nih.govOral S1PR modulator researchgate.netnih.govBlocks egress of T cells from lymphoid organs mdpi.com
Lymphocyte Reduction Dose-dependent reduction patsnap.com~57% reduction from baseline nih.gov~70% reduction from baseline nih.govData not specified~70% reduction from baseline nih.gov

Assessment of Receptor Subtype Selectivity and Off-Target Engagement

The structural design of Udifitimod is critical to its high selectivity for the S1P1 receptor. vulcanchem.com This selectivity is a key differentiator from non-selective S1P modulators. vulcanchem.com By specifically targeting S1P1, Udifitimod aims to achieve the desired immunomodulatory effect of lymphocyte sequestration while avoiding the potential side effects associated with the activation of other S1P receptor subtypes, such as S1P3-mediated cardiovascular effects. vulcanchem.comnih.gov

Preclinical studies have focused on characterizing this selectivity. For example, research on BMS-986104, a compound from the same research program, highlighted the importance of S1P1 selectivity over S1P3 to reduce the potential for bradycardia in preclinical models. nih.gov While S1P1-selective agonists can still cause bradycardia in humans, the high selectivity of compounds like Udifitimod is a key design feature to mitigate this risk. nih.gov

Differentiation from Other Preclinical Immune-Modulating Small Molecules (e.g., JAK inhibitors, Aryl Hydrocarbon Receptor Agonists)

Udifitimod's mechanism of action is distinct from other classes of small molecule immunomodulators, such as Janus kinase (JAK) inhibitors and Aryl Hydrocarbon Receptor (AHR) agonists.

JAK Inhibitors: JAK inhibitors work intracellularly to block the signaling of various cytokines involved in inflammatory and immune responses. nih.gov This pathway is central to the pathogenesis of many autoimmune diseases. nih.gov Unlike S1P1R modulators that affect lymphocyte trafficking, JAK inhibitors directly interfere with cytokine signaling cascades. mdpi.comnih.gov Both classes of drugs are orally administered small molecules being investigated for similar autoimmune indications, but their molecular targets and mechanisms are fundamentally different. nih.gov

Aryl Hydrocarbon Receptor (AHR) Agonists: AHR is a ligand-activated transcription factor expressed in immune and non-immune cells. mdpi.com AHR agonists, like Tapinarof, can modulate immune responses and have shown efficacy in skin inflammation models. researchgate.netmdpi.com Activation of AHR can have both pro- and anti-inflammatory effects depending on the context. mdpi.com The AHR pathway is involved in regulating skin barrier function and T-cell differentiation, which is a different mechanism compared to the lymphocyte sequestration induced by S1P1R modulators. medicaljournals.senih.gov

The table below summarizes the key mechanistic differences between these classes of immunomodulators.

Drug ClassPrimary TargetMechanism of ActionKey Biological Outcome
S1P1R Modulators (e.g., Udifitimod)Sphingosine-1-Phosphate Receptor 1 (S1P1R) on lymphocytes vulcanchem.comclevelandclinic.orgFunctional antagonism of S1P1R, preventing lymphocyte egress from lymph nodes. vulcanchem.comclevelandclinic.orgSequestration of lymphocytes in lymphoid organs, reducing circulating lymphocytes. vulcanchem.commdpi.com
JAK Inhibitors Janus Kinases (JAK1, JAK2, JAK3, TYK2) nih.govInhibition of the JAK-STAT signaling pathway, blocking cytokine-mediated gene transcription. mdpi.comnih.govSuppression of inflammatory cytokine production and signaling. mdpi.com
Aryl Hydrocarbon Receptor (AHR) Agonists Aryl Hydrocarbon Receptor (AHR) mdpi.comLigand-dependent activation of AHR, leading to translocation to the nucleus and regulation of target gene expression. mdpi.comModulation of immune cell function (e.g., T-cells) and skin barrier function. mdpi.commedicaljournals.se

Future Directions in Preclinical and Translational Research of Udifitimod Hydrochloride

Exploration of Undiscovered Molecular Targets and Auxiliary Pathways

While the primary mechanism of Udifitimod is the modulation of S1P1R, future research should aim to identify potential undiscovered molecular targets and explore the full scope of its impact on auxiliary signaling pathways. vulcanchem.comresearchgate.net This exploration is crucial for a complete understanding of its pharmacological profile.

The binding of S1P receptor modulators can trigger distinct downstream intracellular signaling cascades. researchgate.net For S1P1R, these pathways include not only the well-established G-protein activation and β-arrestin recruitment but also a host of other effectors like PI-3-kinase, phospholipase C, and protein kinase C. researchgate.netnih.gov Research on other S1P modulators has revealed persistent downstream signaling even after receptor internalization, suggesting that the effects are more complex than simple receptor antagonism. mdpi.com For instance, the Akt/mTOR/Tau signaling pathway has been identified as a downstream target in the context of neurodegenerative disease models. frontiersin.org

Future investigations into Udifitimod could focus on these auxiliary pathways to determine if it exhibits biased agonism, preferentially activating certain downstream signals over others. This could explain potential differences in efficacy and side-effect profiles compared to other S1P modulators. researchgate.net Furthermore, exploring its effect on pathways like the Hippo signaling pathway, which can be activated by Rho GTPase-coupled S1P receptors, may reveal novel mechanisms related to cell differentiation and survival. nih.gov According to the KEGG database, Udifitimod is implicated in the broader "Sphingolipid signaling pathway" and "Neuroactive ligand-receptor interaction," which provides a roadmap for investigating its effects on related cellular processes beyond lymphocyte trafficking. vulcanchem.com

Table 1: Potential Auxiliary Signaling Pathways for Udifitimod Exploration

PathwayPotential RoleKey MediatorsSupporting Evidence Context
Akt/mTOR/Tau Signaling Neuroprotection, Cellular MetabolismAkt, mTOR, TauIdentified as downstream of S1PR1 in preclinical Alzheimer's models. frontiersin.org
β-Arrestin Recruitment Receptor Internalization, Biased Agonismβ-ArrestinA key pathway for S1P1R modulators, with potency variations seen among different drugs. researchgate.net
Hippo Signaling Cell Proliferation, Tissue GrowthRho GTPase, YAP/TAZCan be activated by S1P receptors, influencing transcriptional responses. nih.gov
Phospholipase C (PLC) Intracellular Calcium ReleaseGq/11 proteins, PLCA known downstream effector of S1P receptor activation. nih.gov
PI-3-Kinase (PI3K) Cell Survival, ProliferationGi proteins, PI3KA critical signaling node downstream of S1PR1. nih.gov

Development of Novel and Refined Preclinical Disease Models

The efficacy of Udifitimod has been demonstrated in classical preclinical models, including experimental autoimmune encephalomyelitis (EAE) for multiple sclerosis and collagen-induced arthritis (CIA). vulcanchem.com To enhance the translational relevance of future research, adopting novel and more refined disease models is imperative. nih.govmsdiscovery.org

For neurological indications like multiple sclerosis, research is moving beyond standard EAE models that induce widespread paralysis. msdiscovery.orgneurologylive.com Refined models that better recapitulate specific aspects of human disease are being developed. These include:

Optic Neuritis Models: These models focus on damage to the optic nerve, a common early feature of MS. ukri.orgnc3rs.org.uk They allow for the assessment of neuroprotection and remyelination using non-invasive imaging techniques like optical coherence tomography (OCT) in living animals, which reduces animal usage and suffering. msdiscovery.orgukri.org

CAR-T Induced Lesion Models: Chimeric antigen receptor (CAR)-T cell technology can be used to engineer T-cells that target myelin, creating discrete and reproducible CNS lesions that more closely mimic those in human MS. neurologylive.com

Adjuvant-Refined Models: To improve animal welfare, methods are being developed that replace harsh adjuvants like Complete Freund's Adjuvant (CFA) with alternatives like myelin basic protein (MBP)-loaded dendritic cells to induce disease. ed.ac.uk

For dermatological conditions such as atopic dermatitis (AD), a range of newer models can provide deeper insights:

Diverse Induction Agents: Beyond simple hapten application, models using clinically relevant allergens like house dust mite (HDM) or cytokine-based induction (e.g., using MC903, a vitamin D analog) can mimic different inflammatory endotypes of human AD. nih.gov

Genetically Engineered Models: Mice with specific genetic mutations, such as in filaggrin (Flg), replicate the skin barrier defects seen in a significant subset of AD patients. researchgate.net

Spontaneous and Humanized Models: Spontaneous models like the NC/Nga mouse, and the use of dogs which develop AD naturally, offer a pathology that is immunologically closer to the human disease. nih.govresearchgate.net Humanized models, involving the transplantation of human skin or immune cells, provide a platform to test therapies in a more relevant genetic context. nih.gov

Table 2: Comparison of Preclinical Models for Future Udifitimod Research

Disease AreaModel TypeKey CharacteristicsTranslational Relevance
Multiple Sclerosis Refined Optic Neuritis EAEFocuses on visual pathway damage; allows longitudinal monitoring via OCT. ukri.orgnc3rs.org.ukHigh, as optic neuritis is a common clinical sign. Enables testing of neuroprotective agents. msdiscovery.org
CAR-T Induced LesionsCreates discrete, reproducible CNS lesions targeting specific antigens. neurologylive.comHigh, for studying specific mechanisms of T-cell mediated damage and testing targeted therapies. neurologylive.com
Atopic Dermatitis Allergen-Induced (e.g., HDM)Elicits a Th2-dominant immune response similar to allergic AD. nih.govHigh, for therapies targeting allergic pathways.
Genetically-Engineered (e.g., Filaggrin KO)Mimics inherent skin barrier dysfunction. researchgate.netHigh, for testing therapies aimed at restoring the epidermal barrier.
Spontaneous Canine ADNaturally occurring disease with chronic inflammation and pruritus. nih.govVery High, due to significant overlap in pathology and immunology with human AD. researchgate.net

Integration of Omics Technologies for Comprehensive Mechanistic Elucidation

To achieve a holistic understanding of Udifitimod's mechanism of action, future translational research must integrate various "omics" technologies. almirall.usnih.gov These high-throughput methods can provide an unbiased, system-wide view of the molecular changes induced by the drug, moving beyond single-pathway analysis. nih.gov

Transcriptomics: Analyzing changes in gene expression in whole blood or specific cell types can reveal the broader impact of Udifitimod on immune pathways. For example, transcriptomic analysis in clinical trials of another S1P modulator, cenerimod, identified its effect on both type 1 interferon (IFN-1) and IFN-γ-driven inflammation in lupus patients. bmj.com Similar studies with Udifitimod could identify key gene signatures associated with its response, potentially leading to patient stratification biomarkers. nih.gov

Proteomics: This technology allows for the large-scale study of proteins and can identify changes in protein expression and post-translational modifications that are not apparent at the transcript level. almirall.us Proteomics can be used to identify the specific downstream effectors of Udifitimod signaling and discover novel drug targets or biomarkers of target engagement. almirall.us

Metabolomics: As S1P itself is a bioactive lipid metabolite, metabolomics is particularly relevant. This approach can characterize the broader changes in the sphingolipid pathway and other metabolic networks affected by Udifitimod, offering insights into both on-target and potential off-target effects. frontiersin.org

Multi-Omics Integration: The true power of this approach lies in integrating data from multiple omics platforms (e.g., combining transcriptomics with proteomics or genotyping). nih.gov This multi-modal analysis can create a detailed map of the drug's effects, linking genetic predispositions to cellular responses and clinical outcomes, and ultimately paving the way for a more personalized medicine approach. nih.govnih.gov

The application of these technologies will be instrumental in building a comprehensive molecular definition of Udifitimod's activity, validating its mechanism in human systems, and identifying predictive biomarkers to guide its clinical development. almirall.usnih.gov

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for quantifying Udifitimod hydrochloride in pharmaceutical formulations, and how should they be validated?

  • Methodological Answer : High-performance liquid chromatography (HPLC) is a widely accepted method for quantifying hydrochloride salts. Key parameters include:

  • Column selection : Use a reversed-phase C18 column (e.g., 150 mm × 4.6 mm, 5 μm) .
  • Mobile phase : Optimize with a combination of aqueous buffer (e.g., 0.03 mol·L⁻¹ phosphate) and organic modifiers (e.g., methanol) to achieve baseline separation .
  • Validation : Conduct linearity (1–10 μg·mL⁻¹ range), accuracy (recovery rates 98–102%), and precision (RSD <2%) tests per ICH guidelines .
    • Quality Control : Cross-validate results with spectrophotometric methods (e.g., acid dye technique) to ensure consistency .

Q. How should synthesis protocols for this compound be designed to ensure high purity and yield?

  • Methodological Answer :

  • Stepwise Optimization : Use fractional factorial design to test variables (temperature, solvent ratio, catalyst) and identify critical parameters affecting yield .
  • Characterization : Employ NMR, mass spectrometry, and elemental analysis to confirm structural identity. For purity, use HPLC with ≥95% peak area threshold .
  • Documentation : Report synthetic steps in detail, including reaction times, purification methods (e.g., recrystallization), and spectroscopic data to enable replication .

Advanced Research Questions

Q. What strategies resolve contradictory pharmacokinetic data for this compound across preclinical models?

  • Methodological Answer :

  • Model Comparison : Analyze interspecies differences (e.g., metabolic enzymes in rodents vs. primates) using in vitro hepatocyte assays to correlate in vivo clearance rates .
  • Data Harmonization : Apply population pharmacokinetic modeling to adjust for variables like protein binding or gastrointestinal pH differences .
  • Bias Mitigation : Re-evaluate study designs for confounding factors (e.g., dosing regimens, sample collection timing) and validate assays for metabolite interference .

Q. How can factorial design optimize this compound formulations for enhanced bioavailability?

  • Methodological Answer :

  • Parameter Screening : Use a 2³ factorial design to test excipient ratios (e.g., disintegrants, viscosity reducers) and process variables (e.g., granulation time) .
  • Response Metrics : Measure dissolution rate (e.g., ≥85% release in 30 minutes) and stability (e.g., no degradation at 40°C/75% RH for 6 months) .
  • Statistical Analysis : Apply ANOVA to identify significant factors (p < 0.05) and generate predictive models for formulation robustness .

Q. What experimental frameworks are recommended for elucidating this compound’s mechanism of action in complex biological systems?

  • Methodological Answer :

  • Omics Integration : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to map signaling pathways affected by the compound .
  • In Silico Modeling**: Use molecular docking to predict target binding affinity and validate with surface plasmon resonance (SPR) for kinetic analysis .
  • Dose-Response Validation : Conduct in vivo efficacy studies with staggered dosing to establish therapeutic windows and off-target effects .

Data Reporting and Reproducibility

Q. How should researchers address discrepancies in this compound’s stability profiles under varying storage conditions?

  • Methodological Answer :

  • Stress Testing : Perform accelerated stability studies (40°C, 75% RH) and analyze degradation products via LC-MS to identify hydrolysis or oxidation pathways .
  • Storage Guidelines : Recommend airtight containers with desiccants and temperature logs (2–8°C) based on Arrhenius equation predictions .

Q. What statistical approaches are suitable for analyzing dose-dependent toxicity data for this compound?

  • Methodological Answer :

  • Probit Analysis : Calculate LD₅₀ values using nonlinear regression models .
  • Benchmarking : Compare toxicity thresholds with structurally similar compounds (e.g., other hydrochloride salts) to assess relative risk .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.